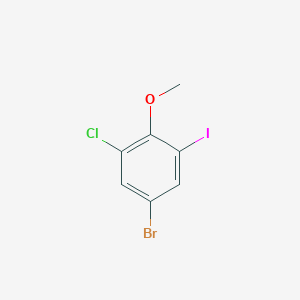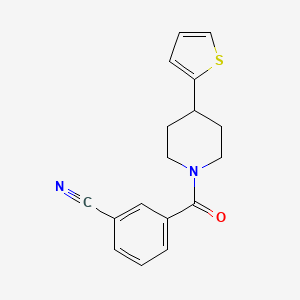
3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile is a compound that features a thiophene ring, a piperidine ring, and a benzonitrile group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
作用機序
Target of Action
Compounds containing thiophene and piperidine moieties have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene and piperidine derivatives can interact with various biological targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to inhibit the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Biochemical Pathways
Compounds containing thiophene and piperidine moieties are known to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing thiophene and piperidine moieties have been reported to exert various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
準備方法
The synthesis of 3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. One common synthetic route includes the following steps:
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.
Coupling Reactions: The thiophene and piperidine intermediates are then coupled using a carbonylation reaction to form the piperidine-1-carbonyl-thiophene intermediate.
Final Coupling with Benzonitrile: The final step involves the coupling of the piperidine-1-carbonyl-thiophene intermediate with benzonitrile under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
化学反応の分析
3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
科学的研究の応用
3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: The unique electronic properties of the thiophene ring make the compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its potential as a kinase inhibitor and its effects on various biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
類似化合物との比較
3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in the synthesis of various pharmaceuticals.
Thiophene-3-carboxamide:
Thiophene-2-sulfonamide: A thiophene derivative with antimicrobial properties.
The uniqueness of this compound lies in its combination of the thiophene, piperidine, and benzonitrile groups, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.
特性
IUPAC Name |
3-(4-thiophen-2-ylpiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-13-3-1-4-15(11-13)17(20)19-8-6-14(7-9-19)16-5-2-10-21-16/h1-5,10-11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOSHHUGXGOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
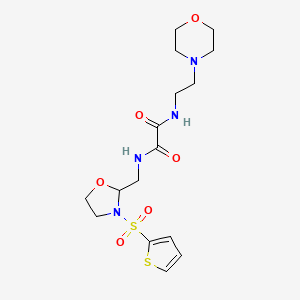
![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)
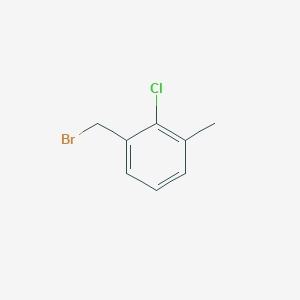
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2767623.png)
![1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2767624.png)
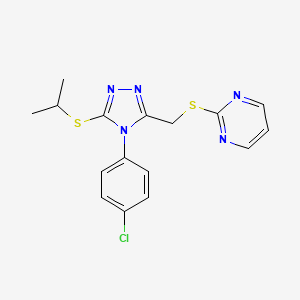
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/new.no-structure.jpg)
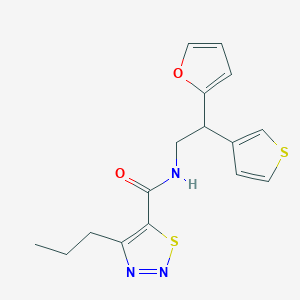
![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)
